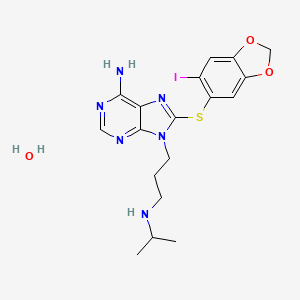

PU-H71 hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PU-H71 hydrate is a useful research compound. Its molecular formula is C18H23IN6O3S and its molecular weight is 530.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

PU-H71 hydrate is a potent small-molecule inhibitor targeting heat shock protein 90 (Hsp90), a chaperone protein that plays a critical role in the stabilization and function of numerous client proteins involved in cancer progression. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and relevant clinical findings.

PU-H71 selectively binds to the ATP-binding site of Hsp90, inhibiting its chaperone activity. This inhibition disrupts the proper folding and function of client proteins, leading to their degradation via the ubiquitin-proteasome pathway. Notably, PU-H71 exhibits a preference for binding to oncogenic Hsp90 complexes present in cancer cells compared to those in normal tissues, which contributes to its selective cytotoxicity towards tumors .

Preclinical Studies

Preclinical studies have demonstrated significant antitumor activity across various cancer cell lines and xenograft models. Key findings include:

- Cytotoxicity : PU-H71 has shown high cytotoxicity against several cancer types, including diffuse large B-cell lymphoma (DLBCL), hepatocellular carcinoma (HCC), and triple-negative breast cancer (TNBC). In vitro studies revealed that it induces apoptosis and downregulates client oncoproteins critical for tumor growth .

- Xenograft Models : In mouse models, PU-H71 exhibited potent growth inhibitory effects. For instance, it significantly reduced tumor volume in xenografts derived from TNBC and lymphoma cells .

| Cancer Type | Model Type | Efficacy Observed |

|---|---|---|

| Diffuse Large B-cell Lymphoma (DLBCL) | Cell line & Xenograft | Induction of apoptosis; tumor growth inhibition |

| Hepatocellular Carcinoma (HCC) | Cell line & Xenograft | Downregulation of oncoproteins; apoptosis induction |

| Triple-Negative Breast Cancer (TNBC) | Xenograft | Significant reduction in tumor volume |

Clinical Findings

The first-in-human trial of PU-H71 aimed to establish its safety and tolerability while characterizing its pharmacokinetic profile. Results indicated that PU-H71 was well-tolerated, with promising preliminary efficacy observed in patients with advanced malignancies. The trial highlighted the compound's potential as a therapeutic agent in oncology .

Case Studies

Several case studies have illustrated the clinical application of PU-H71:

- Case Study in DLBCL : A patient with relapsed DLBCL treated with PU-H71 showed a marked reduction in tumor size after several cycles of treatment, correlating with decreased levels of Hsp90 client proteins.

- Combination Therapy : In combination with radiation therapy, PU-H71 enhanced radiosensitivity in cancer cells without affecting normal cells. This effect was attributed to the downregulation of DNA repair pathways mediated by RAD51 .

Research Findings

Recent studies have expanded our understanding of PU-H71's biological activity:

- Metabolic Effects : Research indicates that PU-H71 not only inhibits tumor growth but also alters metabolic pathways within cancer cells, particularly those driven by MYC in B-cell lymphomas. This metabolic modulation may contribute to its overall antitumor efficacy .

- Fluorescent Probes : Novel fluorescent derivatives of PU-H71 have been developed for real-time monitoring of Hsp90 interactions within live cells, providing insights into the dynamics of drug action at the cellular level .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Hematological Malignancies :

- PU-H71 has shown efficacy in treating various blood cancers, such as Burkitt lymphoma (BL). Studies indicate that it can significantly inhibit tumor growth in BL models by targeting Hsp90 and disrupting oncogenic signaling pathways .

- A method has been developed to predict patient response to Hsp90 inhibitors like PU-H71 by measuring the binding affinity of fluorescently labeled PU-H71 to cancer cells compared to non-cancer cells .

-

Solid Tumors :

- In glioblastoma models, PU-H71 has been reported to reduce cell proliferation, induce apoptosis, and enhance sensitivity to alkylating agents like temozolomide. This is particularly relevant as glioblastoma is known for its aggressive nature and poor prognosis .

- The compound has also been tested in preclinical models of triple-negative breast cancer and hepatocellular carcinoma, demonstrating significant antitumor activity .

Case Studies

- Burkitt Lymphoma : In a study involving patient-derived xenograft models, PU-H71 demonstrated potent antitumor activity. It was found that combining PU-H71 with dual PI3K/mTOR inhibitors resulted in synergistic effects, enhancing therapeutic outcomes .

- Glioblastoma : Research showed that PU-H71 treatment led to a marked decrease in colony-forming ability and migration of glioma cells. Flow cytometry analysis indicated that PU-H71 induced programmed cell death specifically in malignant cells while sparing normal cells .

Pharmacodynamics and Toxicity

PU-H71 has been evaluated for its pharmacokinetics and safety profile in clinical trials. Preliminary results suggest that it is well-tolerated with manageable side effects. Continuous dosing regimens are being explored to maximize therapeutic efficacy while minimizing toxicity .

Comparative Efficacy

The following table summarizes the efficacy of PU-H71 across different cancer types based on preclinical and clinical studies:

Eigenschaften

IUPAC Name |

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGBRIZOLBTCHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23IN6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215828-29-7 |

Source

|

| Record name | Zelavespib monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215828297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZELAVESPIB MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB0Z0L5G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.